Diazo Biotin-PEG3-DBCO

Description

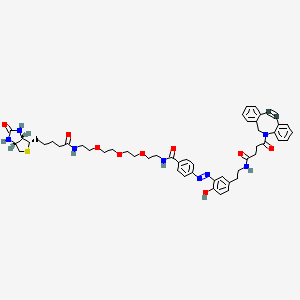

Structure

2D Structure

Properties

Molecular Formula |

C52H60N8O9S |

|---|---|

Molecular Weight |

973.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |

InChI |

InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |

InChI Key |

FPHXPUQEWGXHLT-FSLQXRBPSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diazo Biotin-PEG3-DBCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diazo Biotin-PEG3-DBCO: A Multifunctional Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo Biotin-PEG3-DBCO is a sophisticated, multifunctional chemical probe designed for advanced applications in bioconjugation, chemical biology, and drug development. This reagent ingeniously combines four key functionalities into a single molecule: a biotin (B1667282) handle for high-affinity purification, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a chemically cleavable diazo linker, and a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This unique combination of features enables the selective labeling, capture, and subsequent release of target biomolecules from complex biological samples, making it an invaluable tool for applications such as proteomics, drug target identification, and the development of antibody-drug conjugates (ADCs).[1][2]

This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound, empowering researchers to effectively integrate this versatile reagent into their workflows.

Core Features and Functionalities

The power of this compound lies in the synergistic action of its distinct chemical moieties:

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for bioorthogonal conjugation. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent labeling of azide-modified biomolecules in aqueous environments and even in living cells, without the need for a cytotoxic copper catalyst.[1]

-

Biotin Moiety: Biotin exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for the highly efficient enrichment and purification of biotinylated molecules from complex mixtures using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin.[1]

-

Cleavable Diazo Linker: A key feature of this reagent is the diazo bond, which can be selectively cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄).[3][4] This allows for the gentle release of the captured biomolecules from the streptavidin support, preserving their native structure and function for downstream analysis.

-

PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance between the conjugated biomolecule and the biotin moiety. This improves the efficiency of both the click reaction and the subsequent binding to streptavidin.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₅₂H₆₀N₈O₉S | [3][5] |

| Molecular Weight | 973.15 g/mol | [5][6] |

| Purity | ≥95% (typically determined by HPLC) | [3][6] |

| Appearance | Light yellow oil or orange solid | [5][6] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][5] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][3] |

Visualizing the Workflow and Structure

To better understand the utility of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.

Figure 1: Chemical structure of this compound.

Figure 2: A typical experimental workflow using this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Biotinylation of an Azide-Modified Protein via SPAAC

This protocol describes the labeling of a protein containing an azide (B81097) group with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES, Tris)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reagents:

-

Dissolve the azide-modified protein in a suitable buffer at a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove the unreacted this compound and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable buffer (e.g., PBS).

-

-

Verification of Labeling (Optional):

-

The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

-

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of a biotinylated protein using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Magnetic stand

Procedure:

-

Prepare the Beads:

-

Resuspend the streptavidin beads in the vial.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads twice with Binding/Wash Buffer.

-

-

Binding:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated protein sample to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the diazo linker.

Materials:

-

Protein-bound streptavidin beads from Protocol 2

-

Cleavage Buffer: 50 mM sodium dithionite in a suitable buffer (e.g., PBS, pH 7.4). Note: Prepare this solution fresh just before use.

-

Quenching solution (optional, e.g., an alkylating agent like iodoacetamide)

-

Elution Buffer (depending on downstream application)

Procedure:

-

Cleavage Reaction:

-

After the final wash in Protocol 2, resuspend the beads in the freshly prepared Cleavage Buffer.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Elution:

-

Place the tube on the magnetic stand to pellet the beads.

-

Carefully collect the supernatant, which contains the purified, released protein.

-

For complete recovery, a second elution step can be performed.

-

-

Sample Processing:

-

The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. Depending on the application, a buffer exchange or concentration step may be necessary.

-

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications, including:

-

Proteomics: Used for activity-based protein profiling (ABPP) and the identification of post-translationally modified proteins.

-

Drug Target Identification: Enables the "pull-down" of cellular targets of a drug candidate that has been modified with an azide group.

-

Antibody-Drug Conjugates (ADCs): The cleavable linker is a desirable feature in the design of ADCs, allowing for the controlled release of the cytotoxic payload at the target site.[2]

-

Cell Surface Labeling: Facilitates the labeling and isolation of specific cell surface glycoproteins or other biomolecules for subsequent analysis.

-

Biomarker Discovery: Can be used to enrich and identify potential biomarkers from complex biological fluids or cell lysates.

Conclusion

This compound is a powerful and versatile chemical tool that bridges the gap between bioconjugation, affinity purification, and controlled release. Its well-defined chemical properties and predictable reactivity provide researchers with a robust method for the selective isolation and analysis of biomolecules. By understanding the principles behind its functionality and following optimized experimental protocols, scientists and drug development professionals can leverage this reagent to advance their research and development efforts.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. This compound D595747 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 5. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Diazo Biotin-PEG3-DBCO: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazo Biotin-PEG3-DBCO is a versatile, trifunctional chemical probe that integrates photo-activated crosslinking, biotin-based affinity purification, and copper-free click chemistry for the study of biomolecular interactions. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications. Detailed experimental protocols for its use in bioconjugation, photoaffinity labeling, and chemoproteomics are provided, along with quantitative data to inform experimental design.

Core Structure and Functional Moieties

This compound is a sophisticated molecule engineered with three key functional groups, each enabling a distinct biochemical function. These are connected via a flexible polyethylene (B3416737) glycol (PEG) spacer.

-

Diazo Group: This photoreactive group, upon exposure to UV light, forms a highly reactive carbene intermediate. This intermediate can then form a covalent bond with nearby molecules, enabling photoaffinity labeling to capture transient or weak biological interactions. The diazo linkage is also cleavable under mild reducing conditions, allowing for the release of captured biomolecules.

-

Biotin Moiety: This vitamin serves as a high-affinity handle for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the enrichment and purification of biotinylated molecules and their binding partners from complex biological samples.

-

Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group facilitates a highly efficient and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.

-

PEG3 Spacer: The short polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance during conjugation and affinity binding events.

Below is a diagram illustrating the logical relationship between the functional components of this compound.

An In-depth Technical Guide to the Mechanism and Application of Diazo Biotin-PEG3-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical applications of Diazo Biotin-PEG3-DBCO, a versatile multifunctional reagent. We will delve into the roles of its distinct chemical moieties, present quantitative data for reaction optimization, and provide detailed experimental protocols for its use in bioconjugation and proteomics.

Core Principles: A Multifunctional Tool for Bioconjugation

This compound is a chemical probe engineered with four key components, each serving a specific function in a sequential workflow: a dibenzocyclooctyne (DBCO) group for bioorthogonal labeling, a polyethylene (B3416737) glycol (PEG) spacer, a biotin (B1667282) handle for affinity purification, and a diazo-based cleavable linker. This design enables the covalent labeling of target molecules, their subsequent capture, and finally, their release under mild conditions.

The functional components are:

-

Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free "click chemistry." Specifically, it undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified biomolecules. This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within a complex biological milieu without interfering with native cellular processes.

-

Biotin: This small vitamin exhibits an exceptionally high and specific affinity for the protein streptavidin. Once the DBCO end of the reagent is attached to a target molecule, the biotin handle allows for the highly efficient capture and enrichment of the entire complex using streptavidin-functionalized supports, such as magnetic beads or agarose (B213101) resin.

-

PEG3 Spacer: The short polyethylene glycol linker enhances the solubility of the reagent in aqueous buffers and provides spatial separation between the biotin and the conjugated biomolecule. This increased distance helps to reduce steric hindrance, facilitating the interaction between biotin and streptavidin.

-

Diazo Linker: This component, typically an azobenzene (B91143) group, is the key to the reagent's utility in "capture and release" applications. The diazo bond is stable under physiological conditions and during the SPAAC reaction and streptavidin binding. However, it can be selectively cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the recovery of the labeled biomolecule from the streptavidin support.

Mechanism of Action: A Two-Step Process

The utility of this compound is realized through a sequential, two-step mechanism:

-

Bioorthogonal Labeling via SPAAC: The DBCO group on the reagent reacts with an azide-functionalized target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This copper-free click chemistry reaction is highly efficient and can be performed in aqueous buffers at physiological pH and temperature.

-

Affinity Capture and Cleavable Release: Following the labeling reaction, the biotinylated target molecule can be selectively captured from a complex mixture using streptavidin-coated beads. After washing to remove non-specifically bound components, the captured molecule is released from the beads by the addition of sodium dithionite, which cleaves the diazo linker.

Quantitative Data for Reaction Optimization

The efficiency of the labeling and cleavage steps can be influenced by several factors. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

| Parameter | Value | Conditions | Citation |

| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Reaction with benzyl (B1604629) azide (B81097) in aqueous buffers (e.g., PBS) at room temperature. | [1][2] |

| Effect of pH | Reaction rates generally increase with higher pH. | Tested in various buffers (e.g., PBS, HEPES) from pH 5 to 10. | [2] |

| Effect of Temperature | Higher temperatures (e.g., 37°C) lead to faster reaction rates compared to room temperature or 4°C. | Reaction performed at 25°C and 37°C. | [2] |

| Effect of Buffer | HEPES buffer (pH 7) showed higher rate constants compared to PBS (pH 7). | Comparison of various biological buffers. | [2] |

Table 2: Conditions for Diazo Linker Cleavage

| Parameter | Recommended Condition | Notes | Citation |

| Cleavage Reagent | Sodium Dithionite (Na₂S₂O₄) | Freshly prepared solution is recommended. | [3] |

| Concentration | 20-50 mM | Higher concentrations may be used for more robust cleavage. | [3] |

| Incubation Time | 30-60 minutes | Shorter times may be sufficient with optimized linkers. | [3] |

| Temperature | Room Temperature | [3] | |

| pH | Neutral to slightly basic (pH 7-8) | [3] | |

| Cleavage Efficiency | >90% | Can be near-quantitative under optimal conditions. | [4] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol for Labeling Azide-Modified Proteins with this compound

This protocol describes a general procedure for labeling a protein containing an azide group.

Materials:

-

Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the protein solution: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in the reaction buffer.

-

Initiate the labeling reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Remove excess reagent (optional but recommended): The unreacted this compound can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of the biotinylated protein using streptavidin magnetic beads.

Materials:

-

Biotinylated protein sample from the previous step.

-

Streptavidin magnetic beads.

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

-

Magnetic separation rack.

Procedure:

-

Equilibrate the streptavidin beads: Resuspend the beads in their storage buffer and transfer the desired amount to a clean tube. Place the tube on the magnetic rack to pellet the beads, and then discard the supernatant.

-

Wash the beads: Add Binding/Wash Buffer to the beads, resuspend, and pellet again using the magnetic rack. Repeat this wash step twice.

-

Bind the biotinylated protein: Add the biotinylated protein sample to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Wash away non-specific binders: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three times with an excess of Binding/Wash Buffer.

Protocol for Cleavage and Elution of the Labeled Protein

This protocol describes the release of the captured protein from the streptavidin beads.

Materials:

-

Protein-bound streptavidin beads from the previous step.

-

Cleavage Buffer: 20-50 mM sodium dithionite in PBS, pH 7.4 (prepare fresh).

-

Elution tube.

Procedure:

-

Resuspend the beads in Cleavage Buffer: After the final wash, remove the supernatant and add the freshly prepared Cleavage Buffer to the beads.

-

Incubate for cleavage: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing.

-

Elute the protein: Place the tube on the magnetic rack to pellet the beads. The supernatant now contains the eluted, labeled protein. Carefully transfer the supernatant to a clean tube.

-

Optional second elution: To maximize recovery, a second, shorter incubation with fresh Cleavage Buffer can be performed, and the supernatants can be pooled.

-

Downstream processing: The eluted protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. It is advisable to remove the sodium dithionite from the sample, for example, by using a desalting column, especially for mass spectrometry applications.

Visualizing the Workflow and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Functional components of this compound.

Caption: Experimental workflow for using this compound.

Caption: Two-step mechanism of action.

Potential for Photo-activation

While the primary and well-documented mechanism for the diazo group in this context is chemical cleavage, it is worth noting that diazo compounds can be photoreactive. Upon irradiation with UV light, some diazo compounds can form highly reactive carbenes that can insert into neighboring C-H and N-H bonds, leading to covalent crosslinking. This photoaffinity labeling application of the diazo group in this compound is less characterized and would require specific experimental validation to determine optimal wavelengths and efficiency.

Conclusion

This compound is a powerful and versatile tool for chemical biology and proteomics research. Its well-defined modular structure allows for the efficient and specific labeling of azide-modified biomolecules, their robust purification, and their subsequent release under mild conditions. By understanding the mechanism of action of each of its components and optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage this reagent for a wide range of applications, including target identification, protein-protein interaction studies, and the development of novel bioconjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Strategic Advantage of PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise assembly of molecular components is paramount. Bioconjugation, the science of linking biomolecules to other molecules, has enabled the development of highly targeted and effective drugs, such as Antibody-Drug Conjugates (ADCs), and sophisticated diagnostic tools. Central to the success of these constructs is the linker, a molecular bridge that connects the functional parts of the bioconjugate. Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) spacers has emerged as a critical strategy for optimizing the performance and developability of bioconjugates. This technical guide provides an in-depth exploration of the multifaceted advantages of using PEG spacers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Advantages of PEG Spacer Integration

The inclusion of a PEG spacer within a bioconjugate's linker architecture confers a range of benefits that address key challenges in drug development, including solubility, stability, pharmacokinetics, and immunogenicity.[1][2] These advantages stem from the unique physicochemical properties of PEG: its hydrophilicity, flexibility, and biocompatibility.[3]

Enhanced Solubility and Stability

A significant hurdle in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[4] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which can compromise manufacturing, reduce in vivo stability, and lead to rapid clearance from circulation.[5][6] PEG linkers, being highly hydrophilic, act as a solubilizing agent, effectively enveloping the hydrophobic drug and preventing aggregation.[6][7] This enhanced solubility is crucial for developing ADCs with higher, more potent DARs.[5][8]

The flexible nature of the PEG chain creates a protective hydration shell around the bioconjugate.[4][7] This "shielding" effect not only improves solubility but also enhances stability by protecting the conjugate from enzymatic degradation.[1][9]

Improved Pharmacokinetics

One of the most significant advantages of PEGylation is the profound improvement in the pharmacokinetic (PK) profile of the bioconjugate.[][11] The hydrophilic PEG chain increases the hydrodynamic size of the molecule, which in turn reduces renal clearance, leading to a longer circulation half-life.[2][11][12] This prolonged circulation time increases the overall exposure of the target tissue to the therapeutic agent, potentially leading to improved efficacy.[6][13]

The use of PEG linkers has been shown to lead to a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[5][13]

Reduced Immunogenicity

The immune system can recognize therapeutic proteins and other biomolecules as foreign, leading to an immune response that can neutralize the therapeutic agent and cause adverse effects.[14] The PEG spacer can "mask" immunogenic epitopes on the bioconjugate, reducing the likelihood of an immune response.[1][4] This "stealth" effect is attributed to the hydration shell formed by the PEG chain, which sterically hinders the interaction between the bioconjugate and immune cells.[7]

Mitigation of Steric Hindrance

The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[4] This is particularly important in ADCs, where the payload must not interfere with the antibody's ability to bind to its target antigen.[15] By creating distance between the antibody and the drug, the PEG spacer ensures that both components can function optimally.[4][16] The flexibility of the PEG chain also allows for better positioning of the payload for its interaction with its target once the bioconjugate has reached its destination.[17][18]

Quantitative Impact of PEG Spacers

The advantages of incorporating PEG spacers are not merely qualitative. Numerous studies have provided quantitative data demonstrating their significant impact on the performance of bioconjugates.

| Parameter | Without PEG Spacer | With PEG Spacer | Fold Change/Improvement | Reference |

| Drug-to-Antibody Ratio (DAR) | Lower (e.g., 2-4) due to aggregation issues with hydrophobic drugs. | Higher (e.g., up to 8) enabled by increased solubility. | 2-4x increase in potential drug loading. | [5][13] |

| Aggregation | Higher, especially with hydrophobic payloads. | Significantly reduced due to the hydrophilic nature of PEG. | Varies depending on payload and PEG length. | [4][6] |

| Circulation Half-life (t1/2) | Shorter, leading to rapid clearance. | Prolonged due to increased hydrodynamic size and reduced renal clearance. | Can be extended by several fold. | [5][13] |

| Plasma Clearance | Faster. | Slower, leading to increased drug exposure. | Consistently demonstrated to be slower. | [6] |

| Overall Exposure (AUC) | Lower. | Increased due to prolonged circulation. | Significantly higher. | [6][13] |

| In Vivo Efficacy | May be limited by poor PK and lower DAR. | Often enhanced due to improved PK and higher payload delivery. | Can be disproportionately enhanced by 10 to 100-fold. | [5][13] |

Table 1: Comparative data on the impact of PEG spacers in bioconjugates.

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments involving PEG linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody via a heterobifunctional PEG linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-PEGn-Maleimide linker (n = number of PEG units)

-

Thiol-containing cytotoxic drug

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC))

Methodology:

-

Antibody Preparation:

-

If necessary, partially reduce the antibody to generate free thiol groups for conjugation. Incubate the mAb with a 2-3 fold molar excess of TCEP for 1-2 hours at 37°C.

-

Remove the excess reducing agent using a desalting column.

-

-

Linker-Payload Conjugation:

-

Dissolve the NHS-PEGn-Maleimide linker in a suitable organic solvent (e.g., DMSO).

-

Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 linker to mAb) and incubate for 1-2 hours at room temperature to allow the NHS ester to react with lysine (B10760008) residues on the antibody.

-

-

Payload Attachment:

-

Dissolve the thiol-containing drug in a suitable solvent.

-

Add the drug solution to the antibody-linker conjugate. The maleimide (B117702) group on the PEG linker will react with the free thiol on the drug. Incubate for 1-2 hours at room temperature.

-

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted linker, drug, and quenching reagent.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

-

Assess the level of aggregation using SEC.

-

Confirm the integrity and purity of the ADC using SDS-PAGE.

-

Protocol 2: Determination of Pharmacokinetic Parameters of a PEGylated Bioconjugate

Methodology:

-

Animal Model:

-

Administer the PEGylated bioconjugate and a non-PEGylated control to a cohort of laboratory animals (e.g., mice or rats) via intravenous injection.

-

-

Sample Collection:

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).

-

-

Sample Processing:

-

Process the blood samples to obtain plasma or serum.

-

-

Quantification:

-

Quantify the concentration of the bioconjugate in the plasma/serum samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[19]

-

-

Data Analysis:

-

Plot the plasma concentration of the bioconjugate versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as circulation half-life (t1/2), clearance rate, and area under the curve (AUC).

-

Visualizing the Impact of PEG Spacers

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

Caption: Logical relationship of PEG spacer inclusion on bioconjugate properties.

Caption: Experimental workflow for ADC synthesis with a PEG linker.

Conclusion

The incorporation of PEG spacers is a powerful and versatile strategy in the design and development of bioconjugates. By enhancing solubility and stability, improving pharmacokinetic profiles, reducing immunogenicity, and mitigating steric hindrance, PEG linkers address many of the fundamental challenges encountered in creating safe and effective targeted therapies and diagnostics. The ability to tune the length and architecture of the PEG spacer provides a high degree of control over the properties of the final bioconjugate, allowing for the fine-tuning of its performance. As the field of bioconjugation continues to advance, the strategic use of PEG spacers will undoubtedly remain a cornerstone of innovation, enabling the development of the next generation of precision medicines.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. benchchem.com [benchchem.com]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adcreview.com [adcreview.com]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Role of Polymeric Stabilizing Agents as a Molecular Spacer in Gold Nanoparticle-Mediated FRET-Based Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Cornerstone of Bioorthogonal Ligation: An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the advent of copper-free click chemistry has marked a paradigm shift, enabling the precise and efficient modification of biomolecules in their native environments. At the heart of this revolution lies dibenzocyclooctyne (DBCO), a strained alkyne that undergoes a rapid and specific reaction with azides without the need for cytotoxic copper catalysts. This guide provides a comprehensive technical overview of DBCO-based copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offering a deep dive into its mechanism, kinetics, and practical applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively implement this powerful technology in their work, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles: The Power of Ring Strain

The driving force behind the DBCO-azide reaction is the significant ring strain within the eight-membered cyclooctyne (B158145) ring of DBCO. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing the ligation to proceed swiftly and efficiently at physiological temperatures and pH.[1] The reaction is bioorthogonal, meaning that neither the DBCO nor the azide group interacts with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.[2] The resulting triazole linkage is highly stable, providing a robust connection between the conjugated molecules.[2]

Quantitative Data for DBCO-Mediated SPAAC Reactions

The efficiency and outcome of DBCO-based click chemistry are influenced by several factors, including the choice of reactants, solvent conditions, temperature, and pH. The following tables summarize key quantitative data to inform experimental design and optimization.

Table 1: Physicochemical and Reactivity Data for DBCO Reagents

| Property | Value | Source(s) |

| Molecular Formula (DBCO-PEG4-acid) | C₃₀H₃₆N₂O₈ | [3] |

| Molecular Weight (DBCO-PEG4-acid) | 552.62 g/mol | [4] |

| Purity | Typically >95% (HPLC) | [3] |

| Appearance | Light yellow oil or solid | [3] |

| Solubility (DBCO-PEG4-acid) | Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG4 spacer enhances aqueous solubility. | [4][5] |

| UV-Vis Absorbance Maximum for DBCO | ~310 nm (useful for reaction monitoring) | [6][7] |

| Storage Conditions | Store at -20°C, desiccated. | [3] |

Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions

| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Source(s) |

| DBCO with Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | [2] |

| DBCO with Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | [2] |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) | [8][9] |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | [8][9] |

| DBCO-PEG5-trastuzumab + azide | 0.18–0.37 | - | [8][9] |

Table 3: Recommended Reaction Parameters for DBCO-Azide Conjugation

| Parameter | Recommended Starting Conditions | Range for Optimization | Key Considerations | Source(s) |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 1:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. | [10] |

| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [10] |

| Reaction Time | 4-12 hours | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [2][10] |

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF) | Avoid buffers containing sodium azide. | [7] |

Table 4: Comparative Stability of Bioconjugation Linkers

| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Source(s) |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | [11] |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | [11] |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. | [11] |

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. | [11] |

Visualizing the Workflow: From Activation to Conjugation

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving DBCO-based copper-free click chemistry.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the activation of a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry conjugation.

Part 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[2]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]

-

DBCO-NHS ester.[12]

-

Anhydrous DMSO or DMF.[12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]

-

Desalting column or dialysis equipment for purification.[12]

Procedure:

-

Prepare Protein Sample:

-

Ensure the protein is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[2][12] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[12]

-

If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

-

-

Prepare DBCO-NHS Ester Stock Solution:

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12] The optimal molar excess depends on the protein concentration and the desired degree of labeling and may require optimization.[12] For protein concentrations ≤ 5 mg/ml, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be necessary.[13]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[12]

-

-

Quenching:

-

Purification:

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm.[2]

-

Store the purified conjugate at 4°C or frozen at -20°C or -80°C.[2] Note that the DBCO functional group may lose reactivity over time, though DBCO-functionalized antibodies can be stored at -20°C for up to a month.[6][14]

-

Part 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the DBCO-activated protein and an azide-functionalized molecule.[2]

Materials:

-

Purified DBCO-labeled protein (from Part 1).

-

Azide-containing molecule (e.g., fluorescent probe, drug molecule).

-

Reaction buffer (e.g., PBS, pH 7.4).[3]

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the azide-containing molecule to the DBCO-functionalized protein. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[3] For conjugation to a DBCO-functionalized antibody, a 2-4 fold molar excess of the azide-modified molecule is recommended.[7][14]

-

-

Incubation:

-

Purification (if necessary):

-

If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[3]

-

-

Validation:

Conclusion

Copper-free click chemistry utilizing DBCO has become an indispensable tool in the modern life scientist's toolbox. Its biocompatibility, high efficiency, and specificity have enabled a wide array of applications, from fundamental biological discovery to the development of next-generation therapeutics. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can confidently and effectively harness the power of DBCO to advance their scientific endeavors. The continued innovation in strained alkyne and azide chemistry promises to further expand the capabilities of this remarkable bioorthogonal ligation technology.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. benchchem.com [benchchem.com]

The Chemical Properties of Dibenzocyclooctyne (DBCO): A Technical Guide

Dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), has emerged as a cornerstone reagent in the field of bioorthogonal chemistry.[1][2] Its significance lies in its ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible "click chemistry" reaction that proceeds without the need for cytotoxic copper catalysts.[3][] This unique characteristic makes DBCO an invaluable tool for researchers, scientists, and drug development professionals, enabling the precise labeling and conjugation of biomolecules in complex biological systems, including live cells and whole organisms.[][5]

This technical guide provides an in-depth exploration of the core chemical properties of DBCO, complete with quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its reactivity, stability, and utility in various applications.

Core Chemical Properties of DBCO

The utility of DBCO is defined by a combination of its reactivity, stability, solubility, and spectroscopic characteristics. These properties are summarized in the tables below.

Reactivity and Kinetics

The defining feature of DBCO is its high reactivity towards azides, driven by the significant ring strain of the cyclooctyne.[][6] This strain-promoted reaction is highly specific and bioorthogonal, meaning it does not interfere with or react with other functional groups commonly found in biological systems, such as amines, hydroxyls, or thiols.[3][5] The reaction results in the formation of a stable triazole linkage.[7][8]

| Property | Description | Value(s) |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Forms a stable triazole bond with azide-functionalized molecules.[3] |

| Bioorthogonality | Highly selective for azides. Does not react with amines, hydroxyls, or sulfhydryls under physiological conditions.[3][5] | N/A |

| Second-Order Rate Constant (k₂) vs. Benzyl (B1604629) Azide (B81097) | The reaction rate between DBCO and benzyl azide. | 0.24 M⁻¹s⁻¹ to 0.34 M⁻¹s⁻¹[9][10] |

| Second-Order Rate Constant (k₂) vs. Phenyl Azide | The reaction rate between DBCO and phenyl azide. | Slower than with BCN (bicyclo[6.1.0]nonyne); BCN reacts 6 times faster.[9] |

Stability Profile

DBCO exhibits good stability under a range of conditions, although it is sensitive to certain factors. For long-term storage, it should be kept as a solid at -20°C, protected from light and moisture.[11] While stock solutions in anhydrous DMSO can be stored frozen, repeated freeze-thaw cycles should be avoided.[11]

| Condition | Stability | Notes |

| pH | Sensitive to acidic conditions (pH < 5), which can cause degradation. Relatively stable in neutral to basic conditions (pH 6-9).[11][12] | Avoid strong acidic buffers.[11] |

| Temperature | Thermally stable at room temperature for typical reaction times. Increased temperatures (e.g., 37°C) can accelerate degradation.[11][13] | Reactions are often performed at 4°C to room temperature.[13] |

| Aqueous Solution | Can degrade over time in aqueous solutions. It is recommended to prepare aqueous working solutions fresh for each experiment.[11][14] | A DBCO-modified antibody lost about 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[11][13] |

| Storage (Solid) | Stable at -20°C for one year or more.[15] | Protect from light and moisture.[11] |

| Storage (in DMSO/DMF) | Stable for 2-3 months at -20°C.[15] | Aliquot into single-use volumes to minimize exposure to moisture.[11] |

Solubility

The solubility of DBCO can vary depending on its specific derivative. Unmodified DBCO is generally soluble in organic solvents, while its aqueous solubility is limited.[12] PEGylated versions of DBCO show significantly enhanced hydrophilicity and aqueous solubility.[16][17]

| Solvent | Solubility | Notes |

| Organic Solvents (DMSO, DMF) | Soluble.[12][16] | Often used to prepare concentrated stock solutions.[15] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble for unmodified DBCO-acid.[12] | DBCO-PEG4-NHS ester is soluble up to ~1.5-5.5 mM.[13][18] |

| Water | Soluble (for DBCO-PEG derivatives).[1][16] | PEGylation greatly improves water solubility.[17] |

Spectroscopic Properties

DBCO has a distinct UV-Vis absorbance spectrum that is useful for characterization and for monitoring the progress of click reactions.[3] The disappearance of the characteristic DBCO absorbance peak indicates its consumption during the reaction.[19]

| Property | Wavelength/Region | Application |

| UV-Vis Absorbance (λmax) | ~309-310 nm[3][19] | Allows for real-time monitoring of SPAAC reaction progress.[3][19] |

| ¹H NMR | Aromatic protons typically appear between 7.27-7.51 ppm.[20] | Used for structural confirmation of DBCO-containing molecules.[20][21] |

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving DBCO.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amine groups (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials and Reagents:

-

Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

-

DBCO-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 100 mM Tris or Glycine in water)

-

Purification tools (e.g., spin desalting column, size-exclusion chromatography)

Methodology:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.[15]

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[15]

-

Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][7] The final concentration of DMSO should be kept below 20% to maintain antibody integrity.[3]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]

-

Quenching: Add the quenching buffer (e.g., 10 µL of 100 mM Tris) to neutralize any unreacted DBCO-NHS ester.[7][15] Incubate for an additional 15 minutes at room temperature.[7]

-

Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or through dialysis.[7] The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month.[15]

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol outlines the reaction between the DBCO-labeled antibody (from Protocol 1) and an azide-functionalized molecule.

Materials and Reagents:

-

DBCO-labeled Antibody

-

Azide-modified molecule (e.g., oligonucleotide, drug payload)

-

Reaction Buffer (e.g., PBS, pH 7.4). Crucially, do not use buffers containing sodium azide. [3][11]

Methodology:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[3][15]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3][15] Reaction times can be extended to improve efficiency.[13]

-

Analysis: The formation of the conjugate can be validated by methods such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate.[3]

-

Purification: Purify the final conjugate from unreacted materials using an appropriate chromatography method (e.g., size-exclusion, reverse-phase, or ion-exchange HPLC).[3][15]

Protocol 3: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy

This protocol describes how to follow the progress of the DBCO-azide reaction by monitoring the decrease in DBCO's characteristic absorbance.

Materials and Reagents:

-

DBCO-containing molecule

-

Azide-containing molecule

-

Reaction buffer

-

UV-Vis Spectrophotometer with a cuvette holder

Methodology:

-

Baseline Spectrum: Record a UV-Vis spectrum of the DBCO-containing molecule in the reaction buffer. Note the absorbance maximum around 310 nm.

-

Initiate Reaction: Mix the DBCO and azide reagents in a cuvette to start the reaction.

-

Time-Course Measurement: Immediately begin collecting UV-Vis spectra at regular time intervals (e.g., every 5-10 minutes).[3]

-

Data Analysis: Plot the absorbance at 310 nm against time. The progressive decrease and eventual disappearance of this peak signify the consumption of DBCO and the completion of the reaction.[3][19] The rate of the reaction can be calculated from this data under pseudo-first-order conditions.[10]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz illustrate key processes involving DBCO.

Caption: General workflow for bioconjugation using DBCO via SPAAC.

Caption: The fundamental SPAAC reaction between DBCO and an azide.

Caption: Key factors influencing the chemical stability of DBCO.

Conclusion

Dibenzocyclooctyne is a powerful and versatile chemical tool for bioconjugation and beyond.[6] Its rapid, specific, and biocompatible reaction with azides has revolutionized the construction of complex biomolecular architectures, from antibody-drug conjugates for targeted cancer therapy to advanced probes for biological imaging.[6][22] A thorough understanding of its chemical properties—reactivity, stability, and solubility—is critical for the successful design and execution of experiments. By leveraging the data and protocols outlined in this guide, researchers can effectively harness the potential of DBCO to advance their work in chemical biology, drug discovery, and materials science.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. DBCO-amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 5. licorbio.com [licorbio.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. interchim.fr [interchim.fr]

- 17. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. hiyka.com [hiyka.com]

The Diazo Group: A Versatile Tool in Cleavable Linker Technology for Advanced Drug Development and Proteomics

For Immediate Release

A Comprehensive Technical Guide on the Pivotal Role of the Diazo Group in the Design and Application of Cleavable Linkers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the diazo group's function in cleavable linkers. This document outlines the synthesis, mechanisms, and diverse applications of diazo-based linkers, with a particular focus on their utility in antibody-drug conjugates (ADCs) and chemical proteomics. The guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and mandatory visualizations of complex biological and experimental workflows to facilitate a deeper understanding of this critical technology.

Introduction to Cleavable Linkers and the Role of the Diazo Group

Cleavable linkers are indispensable tools in modern drug delivery and proteomics, enabling the controlled release of payloads or the selective isolation of target proteins. The diazo group (R₂C=N₂), and its related azo functionality (-N=N-), offer a unique set of properties that make them highly suitable for the construction of stimuli-responsive cleavable linkers. These linkers can be engineered to undergo scission under specific physiological conditions, such as hypoxia, or in response to external triggers like light or specific chemical reagents.

The primary advantages of incorporating diazo and azo moieties into cleavable linkers include:

-

Stimuli-Responsiveness: Cleavage can be triggered by specific conditions prevalent in the tumor microenvironment (e.g., hypoxia) or by external stimuli (e.g., light, reducing agents), allowing for targeted payload release and minimizing off-target effects.[1][2][3]

-

Biocompatibility: The cleavage conditions are often mild and compatible with biological systems.

-

Tunability: The cleavage kinetics and sensitivity can be modulated by modifying the substitution pattern on the aromatic rings of azobenzene-based linkers.[4]

-

Versatility: Diazo and azo groups can be incorporated into a variety of linker architectures for applications ranging from ADCs to proteomic probes.

This guide will delve into two primary classes of diazo-related cleavable linkers: azobenzene-based linkers that are cleaved under reductive conditions and diazo-based linkers that are susceptible to photocleavage.

Reductively Cleavable Azobenzene (B91143) Linkers

Azobenzene-based linkers are characterized by the presence of an azo bond (-N=N-) connecting two aromatic rings. This bond is stable under normal physiological conditions but can be selectively cleaved under reductive environments, such as the hypoxic conditions found in solid tumors or upon treatment with reducing agents like sodium dithionite (B78146).[1][2][3][5]

Mechanism of Reductive Cleavage

The reductive cleavage of the azo bond proceeds via a two-electron reduction, leading to the formation of two aniline (B41778) derivatives. In the context of drug delivery, one aniline fragment remains attached to the carrier molecule (e.g., an antibody), while the other is released, carrying the cytotoxic payload.

dot

Caption: Reductive cleavage of an azobenzene linker.

This reductive cleavage can be initiated by endogenous enzymes, such as azoreductases, which are often upregulated in the hypoxic microenvironment of tumors.[3] This intrinsic tumor-specific activation makes azobenzene linkers highly attractive for targeted cancer therapy. Alternatively, cleavage can be induced exogenously by the addition of a reducing agent like sodium dithionite, a feature that is widely exploited in proteomic workflows for the controlled release of captured proteins.

Quantitative Data on Reductive Cleavage

The efficiency and kinetics of azobenzene linker cleavage are critical for their application. The following table summarizes key quantitative data from the literature.

| Linker Type | Cleavage Stimulus | Concentration | Time to Complete Cleavage | Half-Life (t½) | Cleavage Efficiency | Reference |

| Optimized Azobenzene | Sodium Dithionite | 1 mM | < 10 seconds | Not Reported | Total Cleavage | [6] |

| Optimized Azobenzene | Sodium Dithionite | 6 mM | < 5 seconds | Not Reported | Complete Cleavage | [6] |

| Diazobenzene-based | Sodium Dithionite | 25 mM | 1 minute | Not Reported | >95% disappearance of starting material | |

| Hypoxia-activated Azobenzene | Azo-reductase (hypoxia mimic) | Not Applicable | 4 hours | Not Reported | 89% release | [7] |

| Glutathione-cleavable Azobenzene | Glutathione | Not Reported | Not Reported | Not Reported | Efficient payload release | [8][9] |

| Triple-donor Azobenzene | Mild Reducing Conditions | Not Reported | Not Reported | < 1 second | Not Reported | [4] |

Applications in Antibody-Drug Conjugates (ADCs)

The hypoxic nature of many solid tumors provides a unique opportunity for the targeted delivery of cytotoxic agents using ADCs equipped with azobenzene-based cleavable linkers.[2][5] These ADCs remain stable in the normoxic environment of the bloodstream, minimizing systemic toxicity. Upon reaching the tumor, the hypoxic conditions trigger the reductive cleavage of the linker and the release of the potent payload directly at the site of action.[2][3][5]

dot

Caption: ADC targeting the HER2 signaling pathway.[10][11][12][13]

dot

Caption: ADC targeting the EGFR signaling pathway.[14][15][16][17][18][19]

Photo-Cleavable Diazo-Based Linkers

Photo-cleavable linkers offer precise spatiotemporal control over payload release, as cleavage is initiated by irradiation with light of a specific wavelength. Diazo compounds, particularly those based on the o-nitrobenzyl scaffold, are prominent in the design of such linkers.

Mechanism of Photocleavage

Upon absorption of UV light, typically in the range of 340-365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the attached molecule. This process is generally efficient and proceeds under mild, neutral conditions.

dot

Caption: Photocleavage of an o-nitrobenzyl linker.

Quantitative Data on Photocleavage

The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of cleavage events per photon absorbed.

| Linker Type | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Efficiency | Reference |

| o-Nitrobenzyl | ~340 | 0.49 - 0.63 | Quantitative | [20] |

| o-Nitrobenzyl ester | >300 | 0.1 | >95% release | [21] |

| Azobenzene-modified DNA (trans to cis) | Not specified | 0.0056 - 0.094 | Not Applicable | [22] |

Applications in Chemical Proteomics

Photo-cleavable linkers are valuable tools in chemical proteomics for the enrichment and identification of protein-protein interactions and drug targets. A common workflow involves cross-linking interacting proteins in situ, followed by cell lysis, affinity purification of the cross-linked complexes, and finally, photocleavage to release the captured proteins for analysis by mass spectrometry.

dot

Caption: Proteomics workflow with a photo-cleavable linker.

Experimental Protocols

Synthesis of a Reductively Cleavable Azobenzene Linker

This protocol describes the synthesis of a generic azobenzene linker with orthogonal functional groups for subsequent conjugation.

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium carbonate (K₂CO₃)

-

N-Boc-ethylenediamine

-

1,3-Dibromopropane

-

Sodium azide (B81097) (NaN₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in aqueous HCl at 0 °C. Add a solution of NaNO₂ dropwise while maintaining the temperature at 0 °C. Stir for 20 minutes.

-

Azo Coupling: In a separate flask, dissolve phenol in aqueous NaOH and K₂CO₃. Cool to 0 °C and slowly add the diazonium salt solution from step 1. Stir at 0 °C for 2 hours. Acidify the mixture to precipitate the azobenzene product. Filter, wash with water, and dry.

-

Amide Coupling: Dissolve the azobenzene product from step 2 and N-Boc-ethylenediamine in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature overnight. Purify by column chromatography.

-

Alkylation: Dissolve the product from step 3 in DMF. Add K₂CO₃ and 1,3-dibromopropane. Heat to 60 °C and stir overnight. Purify by column chromatography.

-

Azide Installation: Dissolve the bromo-functionalized product from step 4 in DMF and add NaN₃. Heat to 80 °C and stir overnight. Purify by column chromatography.

-

Boc Deprotection: Dissolve the Boc-protected product from step 5 in DCM and add TFA. Stir at room temperature for 2 hours. Evaporate the solvent to obtain the final amine- and azide-functionalized azobenzene linker.

Protocol for Reductive Cleavage of an Azobenzene Linker

This protocol outlines the procedure for cleaving an azobenzene linker using sodium dithionite.

Materials:

-

Azobenzene-linked conjugate (e.g., ADC or protein-probe complex)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium dithionite (Na₂S₂O₄)

Procedure:

-

Prepare a fresh solution of sodium dithionite in PBS at the desired concentration (e.g., 25 mM).

-

Add the sodium dithionite solution to the azobenzene-linked conjugate.

-

Incubate at room temperature for a specified time (e.g., 1-60 minutes).

-

The cleavage can be monitored by HPLC or mass spectrometry to confirm the disappearance of the starting material and the appearance of the cleaved products.

Protocol for Affinity Enrichment and On-Bead Digestion for Proteomics

This protocol describes a general workflow for the enrichment of biotinylated proteins using streptavidin beads followed by on-bead digestion.[23][24][25]

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)

-

Reduction buffer (e.g., DTT in ammonium (B1175870) bicarbonate)

-

Alkylation buffer (e.g., iodoacetamide (B48618) in ammonium bicarbonate)

-

Trypsin solution

-

Elution buffer (containing the cleavage agent for the specific linker)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with wash buffer to remove storage solution.

-

Protein Binding: Incubate the cell lysate with the prepared beads for 1-2 hours at 4 °C with gentle rotation to allow for binding of the biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins.

-

Reduction and Alkylation: Resuspend the beads in reduction buffer and incubate at 56 °C for 30 minutes. Cool to room temperature and add the alkylation buffer. Incubate in the dark for 20 minutes.

-

On-Bead Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in trypsin solution and incubate at 37 °C overnight.

-

Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform additional elution steps as needed. If a cleavable linker is used, the elution step would involve incubation with the appropriate cleavage agent.

-

Sample Preparation for MS: Desalt and concentrate the eluted peptides using C18 spin columns before analysis by LC-MS/MS.

Conclusion

The diazo group and its related azo functionality are powerful chemical motifs for the design of cleavable linkers with broad applications in drug delivery and proteomics. The ability to trigger cleavage in response to specific stimuli, such as the hypoxic tumor microenvironment or light, provides a high degree of control over molecular release and isolation. As our understanding of the underlying chemistry and biology continues to grow, we can expect the development of even more sophisticated and effective diazo-based cleavable linkers for a new generation of targeted therapeutics and advanced research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypersensitive azobenzenes: facile synthesis of clickable and cleavable azo linkers with tunable and high reducibility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-Responsive Azobenzene-Linked Hyaluronate Dot Particles for Photodynamic Tumor Therapy | MDPI [mdpi.com]

- 8. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

- 9. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. ClinPGx [clinpgx.org]

- 19. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. protocols.io [protocols.io]

- 25. biotechsupportgroup.com [biotechsupportgroup.com]

An In-depth Technical Guide to the Solubility and Stability of Diazo Biotin-PEG3-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diazo Biotin-PEG3-DBCO, a trifunctional linker widely utilized in bioconjugation, chemical biology, and drug development. The unique combination of a biotin (B1667282) moiety for affinity binding, a PEG3 spacer for enhanced solubility, a cleavable diazo group, and a DBCO group for copper-free click chemistry makes this reagent a versatile tool.[1][2] Understanding its solubility and stability is critical for its effective use in experimental design and application.

Solubility Profile

The solubility of this compound is a key factor in its application, particularly in aqueous environments required for most biological experiments. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances its solubility in both aqueous and organic solvents.[1][3]

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Reported Solubility |

| This compound | DMSO, DMF, DCM, THF, Chloroform | Soluble[2][4] |

| Diazo Biotin-PEG3-Azide | DMSO | Soluble[5] |

| DBCO-PEG4-Biotin | DMSO, Ethanol | Up to 100 mM[6] |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[7] |

| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM[7] |

Experimental Protocol for Determining Solubility:

A common method to determine the solubility of a compound like this compound is through serial dilutions and visual or spectrophotometric analysis.

Materials:

-

This compound

-

Solvents of interest (e.g., DMSO, DMF, PBS buffer pH 7.4)

-

Vortex mixer

-

Spectrophotometer

-

Microcentrifuge

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a compatible organic solvent (e.g., 10 mg/mL in DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution into the aqueous buffer or solvent of interest.

-

Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at room temperature for a set period (e.g., 1-2 hours).

-

Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is the approximate solubility.

-

Spectrophotometric Analysis (for more precise measurement): a. Centrifuge the dilutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. b. Carefully collect the supernatant. c. Measure the absorbance of the supernatant at a wavelength where the compound has a known extinction coefficient (for DBCO, the absorbance is often measured around 309 nm). d. Calculate the concentration using the Beer-Lambert law (A = εbc). The concentration of the saturated solution represents the solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability and Storage

The stability of this compound is influenced by temperature, light, and the chemical environment. Proper handling and storage are crucial to maintain its reactivity and integrity.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| Long-term Storage | -20°C in a sealed container[1][2] | Minimizes degradation over time. |

| Light Exposure | Protect from light (e.g., use amber vials or wrap in foil)[1] | The diazo group can be light-sensitive. |

| Moisture | Store in a desiccated environment or under inert gas[1] | Prevents hydrolysis of reactive moieties. |

| Solvent for Stock | Anhydrous DMSO or DMF[1] | Ensures stability in solution for short-term use. |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months[8][9] | Recommended for similar DBCO-biotin compounds. |

| pH | Optimal range is generally 6.0-8.0 for similar compounds[5] | Avoid strongly acidic or basic conditions to prevent degradation. |

| Incompatible Reagents | Avoid buffers containing azides or thiols for DBCO-modified molecules[7] | Azides will react with the DBCO group, and thiols can also be reactive. |

Thermal Stability of Diazo Compounds:

Table 3: General Thermal Stability of Diazo Compounds

| Parameter | Value Range | Reference |

| Decomposition Onset Temperature (Tonset) | 75 - 160 °C | [10][11][12] |

| Average Enthalpy of Decomposition (ΔHD) | -102 kJ mol⁻¹ (for compounds without other energetic groups) | [10][11][12] |

It is important to note that electron-donating groups can decrease the thermal stability of diazo compounds.[10][11] Given the complex structure of this compound, it is advisable to avoid heating the compound.[13]

Experimental Protocol for Assessing Thermal Stability (General Approach):

Differential Scanning Calorimetry (DSC) is a standard technique to evaluate the thermal stability of compounds.

Materials:

-

This compound

-

DSC instrument

-

Aluminum pans

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: Monitor the heat flow to the sample. An exothermic peak indicates decomposition. The onset temperature of this peak (Tonset) is a measure of the thermal stability.

Cleavage of the Diazo Linker:

The diazo group in this compound is designed to be cleavable under mild conditions, which is a key feature for applications such as affinity purification and release of captured biomolecules.

Cleavage Reaction Pathway

Caption: Cleavage of the diazo linker in this compound.

This cleavage is typically achieved using sodium dithionite (Na₂S₂O₄).[2]

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]